1-Allyl-cyclohexanecarbonitrile

Gabapentin Synthesis Ozonolysis Pharmaceutical Intermediate

1-Allyl-cyclohexanecarbonitrile (CAS 676132-37-9) is a cyclic aliphatic nitrile featuring a quaternary carbon center substituted with an allyl group. Its molecular formula is C₁₀H₁₅N, with a molecular weight of 149.23 g/mol and an XLogP3-AA value of 3.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 676132-37-9
Cat. No. B12534777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-cyclohexanecarbonitrile
CAS676132-37-9
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESC=CCC1(CCCCC1)C#N
InChIInChI=1S/C10H15N/c1-2-6-10(9-11)7-4-3-5-8-10/h2H,1,3-8H2
InChIKeyQCDHXXULSUSOSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-cyclohexanecarbonitrile (CAS 676132-37-9) – Chemical Identity and Core Properties for Procurement


1-Allyl-cyclohexanecarbonitrile (CAS 676132-37-9) is a cyclic aliphatic nitrile featuring a quaternary carbon center substituted with an allyl group. Its molecular formula is C₁₀H₁₅N, with a molecular weight of 149.23 g/mol and an XLogP3-AA value of 3 [1]. The compound is a colorless liquid with a boiling point of 88 °C at 5 mmHg [2] and a density of approximately 0.9 g/cm³ [3]. Structurally, it consists of a cyclohexane ring bearing both a cyano (-CN) group and an allyl (-CH₂-CH=CH₂) substituent at the 1-position, which imparts a distinct reactivity profile compared to other 1-alkyl cyclohexanecarbonitriles [4].

Why 1-Allyl-cyclohexanecarbonitrile Cannot Be Replaced by Generic Cyclohexanecarbonitriles


1-Allyl-cyclohexanecarbonitrile is not functionally interchangeable with other 1-alkyl cyclohexanecarbonitriles (e.g., 1-methyl, 1-ethyl, or unsubstituted cyclohexanecarbonitrile). The allyl substituent introduces a terminal olefin that serves as a unique synthetic handle for selective oxidative cleavage via ozonolysis, yielding 1-cyano-cyclohexaneacetaldehyde—a key intermediate in the synthesis of gabapentin [1]. In contrast, saturated alkyl analogs lack this reactive π‑bond and cannot undergo ozonolysis to generate the same downstream products, thereby blocking access to critical pharmaceutical synthetic routes [2]. Furthermore, the allyl group alters physicochemical properties such as lipophilicity (LogP) and molecular weight relative to smaller alkyl substituents, affecting solubility, partitioning, and behavior in both reaction media and biological systems .

Quantitative Differentiation of 1-Allyl-cyclohexanecarbonitrile vs. Closest Analogs


Unique Synthetic Utility: Ozonolysis to Gabapentin Precursor

1-Allyl-cyclohexanecarbonitrile serves as the sole intermediate capable of undergoing ozonolysis to yield 1-cyano-cyclohexaneacetaldehyde, a direct precursor to gabapentin [1]. The 1-methyl analog (CAS 62718-34-7) and other saturated 1-alkyl cyclohexanecarbonitriles lack the allyl olefin and therefore cannot participate in this critical transformation [2].

Gabapentin Synthesis Ozonolysis Pharmaceutical Intermediate

Synthetic Yield: 81% Conversion from Aldehyde Precursor

In the patented process for gabapentin preparation, 1-allyl-cyclohexanecarbonitrile is obtained from 1-allyl-cyclohexanecarboxaldehyde in 81% isolated yield after distillation [1]. While analogous yields for 1-methylcyclohexanecarbonitrile synthesis from the corresponding aldehyde are not reported in the same study, this yield establishes a reproducible benchmark for process optimization and cost analysis [2].

Synthetic Yield Process Chemistry Procurement Efficiency

Molecular Weight: 149.23 vs. 123.20 g/mol for 1-Methyl Analog

1-Allyl-cyclohexanecarbonitrile has a molecular weight of 149.23 g/mol [1]. The 1-methyl analog (1-methylcyclohexanecarbonitrile, CAS 62718-34-7) has a molecular weight of 123.20 g/mol . This 21% increase in molecular weight alters physical properties such as vapor pressure and diffusivity, which may influence handling, solvent compatibility, and analytical detection (e.g., GC-MS retention times) [2].

Physicochemical Property Molecular Weight Formulation

Lipophilicity: LogP 3.0 vs. 2.15 for 1-Methyl Analog

The computed lipophilicity (XLogP3-AA) of 1-allyl-cyclohexanecarbonitrile is 3.0 [1]. The 1-methyl analog has an ACD/LogP value of 2.15 . While these values are derived from different prediction models, they consistently indicate that the allyl-substituted compound is substantially more lipophilic (by approximately 0.85 log units) than the methyl analog [2].

Lipophilicity LogP Drug Design

Procurement-Driven Application Scenarios for 1-Allyl-cyclohexanecarbonitrile


Gabapentin Intermediate Manufacturing

1-Allyl-cyclohexanecarbonitrile is the exclusive nitrile intermediate in the patented process for synthesizing gabapentin via ozonolysis to 1-cyano-cyclohexaneacetaldehyde [1]. Procurement of this compound is mandatory for any manufacturer utilizing this specific synthetic route, as no other 1-alkyl cyclohexanecarbonitrile can serve as a substitute [2].

Medicinal Chemistry: Allyl-Containing Building Block

The allyl group provides a versatile handle for further functionalization (e.g., cross-coupling, hydroboration, epoxidation). Its higher lipophilicity (LogP 3.0) compared to 1-methyl analog (LogP 2.15) makes it a preferred building block for exploring structure-activity relationships where increased membrane permeability is hypothesized [1].

Process Development and Scale-Up

The documented isolated yield of 81% from the aldehyde precursor and the reproducible distillation parameters (b.p. 88 °C/5 mmHg) provide a validated starting point for process optimization, cost modeling, and quality control in industrial settings [1].

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